molecular formula C10H10N2O3 B15231918 Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate

Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate

Cat. No.: B15231918
M. Wt: 206.20 g/mol
InChI Key: OHPZUSQREAVTBR-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. These intermediates are then subjected to intramolecular cyclization, often catalyzed by bases such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolopyrimidine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation. The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential pharmacological properties make it a valuable compound for research and development.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 2-oxo-1H-pyrrolo[1,2-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-5-8-11-9(13)3-4-12(8)6-7/h3-6H,2H2,1H3,(H,11,13)

InChI Key

OHPZUSQREAVTBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=O)NC2=C1

Origin of Product

United States

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